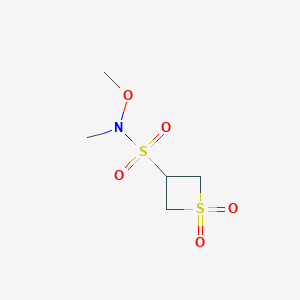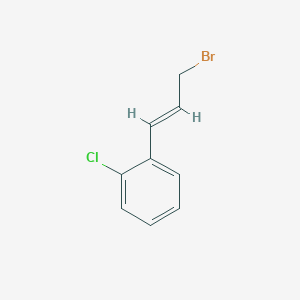
(E)-1-(3-Bromoprop-1-en-1-yl)-2-chlorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(3-Bromoprop-1-en-1-yl)-2-chlorobenzene is an organic compound with the molecular formula C9H8BrCl. It is a derivative of benzene, where the benzene ring is substituted with a bromopropenyl group and a chlorine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-Bromoprop-1-en-1-yl)-2-chlorobenzene typically involves the bromination of propenylbenzene derivatives followed by chlorination. One common method includes the following steps:
Bromination: Propenylbenzene is treated with bromine in the presence of a catalyst such as iron bromide to introduce the bromine atom at the desired position.
Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and chlorination steps.
化学反応の分析
Types of Reactions
(E)-1-(3-Bromoprop-1-en-1-yl)-2-chlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to a variety of derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized products.
Reduction Reactions: Reduction of the bromine or chlorine atoms can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of nucleophilic substitution products, while oxidation and reduction reactions can produce epoxides or dehalogenated compounds, respectively.
科学的研究の応用
(E)-1-(3-Bromoprop-1-en-1-yl)-2-chlorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which (E)-1-(3-Bromoprop-1-en-1-yl)-2-chlorobenzene exerts its effects involves interactions with various molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The pathways involved in its reactions depend on the specific chemical environment and the nature of the interacting species.
類似化合物との比較
Similar Compounds
(E)-1-(3-Bromoprop-1-en-1-yl)benzene: Lacks the chlorine atom, leading to different reactivity and applications.
1-(3-Bromoprop-1-en-1-yl)-2-fluorobenzene: Substitution of chlorine with fluorine alters the compound’s electronic properties and reactivity.
1-(3-Bromoprop-1-en-1-yl)-4-chlorobenzene: The position of the chlorine atom affects the compound’s chemical behavior.
特性
CAS番号 |
58187-85-2 |
|---|---|
分子式 |
C9H8BrCl |
分子量 |
231.51 g/mol |
IUPAC名 |
1-[(E)-3-bromoprop-1-enyl]-2-chlorobenzene |
InChI |
InChI=1S/C9H8BrCl/c10-7-3-5-8-4-1-2-6-9(8)11/h1-6H,7H2/b5-3+ |
InChIキー |
JJJYDUKZFZGPHS-HWKANZROSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=C/CBr)Cl |
正規SMILES |
C1=CC=C(C(=C1)C=CCBr)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


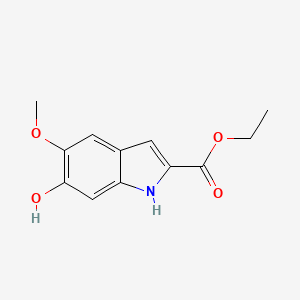
![9-Ethyl-7-methoxy-1,3-dihydrofuro[3,4-b]quinoline](/img/structure/B11876190.png)
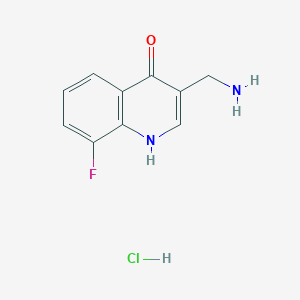

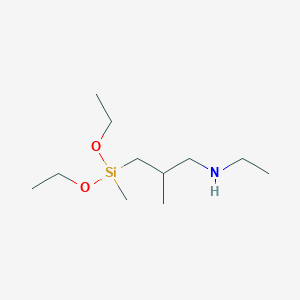

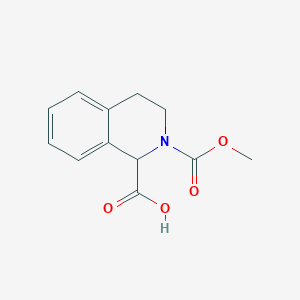
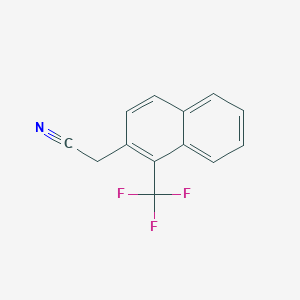
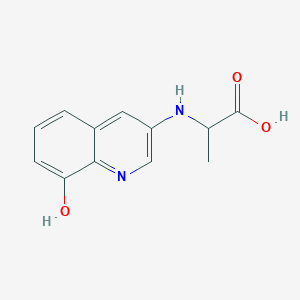

![2-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11876253.png)
![2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one](/img/structure/B11876260.png)
